molecular formula C20H17ClN4O B2548288 (E)-3-(2-chlorophenyl)-N'-((E)-2-methyl-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1284268-59-2

(E)-3-(2-chlorophenyl)-N'-((E)-2-methyl-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2548288
CAS No.: 1284268-59-2
M. Wt: 364.83
InChI Key: VQGHTXHYWQDLEZ-AYCHGHPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N'-((E)-2-methyl-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 2-chlorophenyl substituent at the pyrazole 3-position and an (E)-configured 2-methyl-3-phenylallylidene group at the hydrazide moiety. The compound’s structural rigidity and electronic properties are influenced by the conjugated π-system of the allylidene group and the electron-withdrawing chlorine atom on the phenyl ring.

The (E)-configuration of the imine bond in similar compounds has been confirmed using single-crystal X-ray diffraction, as seen in structurally related derivatives like (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) . Computational studies, such as density functional theory (DFT), have been employed to analyze electronic properties, including HOMO-LUMO gaps and molecular electrostatic potentials (MEPs), which are critical for understanding reactivity and intermolecular interactions .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-14(11-15-7-3-2-4-8-15)13-22-25-20(26)19-12-18(23-24-19)16-9-5-6-10-17(16)21/h2-13H,1H3,(H,23,24)(H,25,26)/b14-11+,22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGHTXHYWQDLEZ-AYCHGHPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N'-((E)-2-methyl-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide (CAS Number: 1284268-59-2) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClN4OC_{20}H_{17}ClN_4O. The structure features a pyrazole ring, a chlorophenyl group, and an allylidene hydrazone moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H17ClN4O
CAS Number1284268-59-2
Molecular WeightNot Available

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory effects on various cancer-related targets such as EGFR and VEGFR-2. These compounds were found to induce apoptosis in cancer cell lines like MCF-7 and inhibit cell migration and cycle progression .

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line demonstrated that certain pyrazole derivatives led to a decrease in cells in the G0/G1 phase and an increase in the pre-G1 phase, indicating potential apoptosis induction. The IC50 values for these compounds ranged from 3 to 10 µM, showcasing their efficacy against cancer cells .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives. A study reported that various synthesized hydrazides exhibited good activity against fungal pathogens such as Fusarium graminearum and Magnaporthe grisea. The inhibition rates varied among different compounds, indicating that structural modifications can enhance antimicrobial efficacy .

CompoundInhibition Rate (%) against Fungal Strains
5a42 (V. mali), 49 (F. graminearum)
5b36 (V. mali), 47 (F. graminearum)
5c42 (V. mali), 46 (F. graminearum)

The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets. For example, molecular docking studies suggest that these compounds can effectively bind to EGFR and VEGFR-2, disrupting their function and leading to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Chlorophenyl vs. Dichlorophenyl Derivatives

The substitution pattern on the phenyl ring significantly impacts electronic and steric properties:

  • Target Compound : The 2-chlorophenyl group introduces moderate electron-withdrawing effects and ortho-directed steric hindrance.
  • (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC): The 2,4-dichlorophenyl substituent enhances electron-withdrawing effects, lowering the HOMO-LUMO gap (4.21 eV) compared to derivatives with electron-donating groups.
  • (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) : The 4-methoxy group donates electrons (+M effect), raising the HOMO-LUMO gap (4.65 eV) and reducing reactivity .

Table 1: Electronic Properties of Selected Pyrazole-Carbohydrazides

Compound Substituent HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Target Compound 2-chlorophenyl Not Reported Not Reported
E-DPPC 2,4-dichlorophenyl 4.21 5.98
E-MBPC 4-methoxy 4.65 3.12
E-MABPC 4-dimethylamino 4.50 6.45

Allylidene Group Variations

The allylidene moiety’s substituents influence molecular geometry and conjugation:

  • N′-[(1E,2E)-2-Methyl-3-phenylallylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide : Replacing the 2-chlorophenyl group with a simple phenyl ring reduces electron-withdrawing effects, which may alter binding affinities in molecular docking studies .

Heterocyclic Substituents

  • N′-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide : The thienyl group introduces sulfur-based heteroaromaticity, which can modulate solubility and redox properties compared to chlorophenyl derivatives .

Alkoxy and Hydroxy Substituents

  • (E)-3-(2-butoxyphenyl)-N-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide : The butoxy chain increases hydrophobicity, while the hydroxy group facilitates hydrogen bonding, as seen in crystal structures .
  • N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide : The ethoxy-hydroxy combination enhances both electron-donating and hydrogen-bonding capabilities, affecting molecular packing and solubility (predicted logP = 3.82) .

Structural and Spectroscopic Insights

  • X-ray Crystallography : Similar compounds, such as E-DPPC, exhibit planar pyrazole rings with dihedral angles <10° between the pyrazole and phenyl groups, stabilized by intramolecular hydrogen bonds (N–H···O/N) .
  • FT-IR and NMR : The hydrazide N–H stretch in E-DPPC appears at 3250 cm⁻¹, while the C=N imine vibration is observed at 1605 cm⁻¹, consistent with the target compound’s expected spectral features .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for this compound?

The synthesis typically involves a condensation reaction between a pyrazole-carbohydrazide derivative and an appropriate aldehyde under reflux conditions. For example, analogous compounds are synthesized by reacting 5-phenyl-1H-pyrazole-3-carbohydrazide with substituted benzaldehydes in ethanol or methanol, catalyzed by acetic acid . Characterization relies on FT-IR (to confirm hydrazone C=N and NH stretches), ¹H/¹³C NMR (to verify proton environments and stereochemistry), ESI-MS (for molecular ion confirmation), and single-crystal X-ray diffraction (for absolute configuration validation) .

Advanced: How can crystallization challenges be addressed to obtain high-quality single crystals for X-ray analysis?

Slow evaporation of a polar aprotic solvent (e.g., DMSO/ethanol mixtures) at controlled temperatures (20–25°C) promotes nucleation. For sterically hindered derivatives, seeding or vapor diffusion methods may improve crystal growth. SHELXL refinement (with TWIN commands) is critical for handling twinned data or pseudo-merohedral twinning, as seen in structurally similar hydrazides .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

  • FT-IR : Key peaks include ν(N-H) at 3200–3300 cm⁻¹, ν(C=N) at 1580–1620 cm⁻¹, and ν(C=O) at 1660–1680 cm⁻¹ .
  • ¹H NMR : Look for hydrazone NH protons (δ 10–12 ppm), aromatic protons (δ 6.8–8.2 ppm), and allylidene CH groups (δ 7.5–8.0 ppm, coupling constant J ≈ 15–16 Hz for E-stereochemistry) .
  • X-ray diffraction : Bond lengths (e.g., C=N ~1.28 Å, N-N ~1.38 Å) and torsion angles confirm stereochemistry and planarity .

Advanced: How can DFT calculations resolve discrepancies between experimental and theoretical vibrational spectra?

Hybrid functionals (e.g., B3LYP/6-311G**) with scaling factors (0.96–0.98) adjust harmonic frequencies to match experimental FT-IR. Solvent effects are incorporated via the IEFPCM model, which accounts for dielectric interactions in polar solvents. Topological analyses (AIM, NBO) further validate hydrogen bonding and charge transfer interactions .

Advanced: What strategies mitigate contradictions between computational predictions and crystallographic data?

  • Geometry optimization : Compare DFT-optimized gas-phase structures with X-ray bond lengths/angles. Discrepancies >0.05 Å may indicate solvent or crystal-packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) to explain packing anomalies .
  • Docking validation : Use molecular docking to assess whether computational conformers align with bioactive poses observed in related compounds .

Advanced: How can molecular docking predict potential biological targets for this compound?

  • Target selection : Prioritize enzymes with hydrazone-binding pockets (e.g., carbonic anhydrase, acetylcholinesterase) based on structural analogs .
  • Protocol : Dock the compound into target active sites (AutoDock Vina) using rigid receptor/flexible ligand settings. Validate with MD simulations (AMBER) to assess binding stability. Pharmacophore mapping of the 2-chlorophenyl and allylidene groups can highlight key interactions .

Basic: Which software is recommended for crystallographic refinement, and why?

SHELX programs (SHELXL, SHELXS) are widely used for small-molecule refinement due to robust handling of disorder, twinning, and high-resolution data. SHELXL’s least-squares algorithms and constraints (e.g., SIMU, DELU) improve anisotropic displacement parameters .

Advanced: How can SHELXL refine structures with twinned or low-resolution data?

For twinned data, use the TWIN and BASF commands to model twin laws (e.g., -h, -k, -l). For low-resolution data (<1 Å), apply restraints (RIGU, FLAT) to bond lengths/angles and incorporate Hirshfeld rigid-bond restraints. High Rint values (>0.1) may require data reprocessing or alternative space groups .

Advanced: How to design bioactivity assays for hydrazide derivatives?

  • Anticonvulsant screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, referencing hydrazides with EC50 < 100 mg/kg .
  • Enzyme inhibition : Measure IC50 against cholinesterase or COX-2 via Ellman’s assay or fluorescence polarization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with structure-activity relationships (SAR) focusing on substituent effects .

Advanced: What computational parameters optimize solvation model accuracy in DFT studies?

  • Solvent models : Compare IEFPCM (implicit) vs. explicit solvent MD simulations. For polar solvents (water, DMSO), IEFPCM with ε = 78.4 reduces Gibbs free energy errors .
  • Dielectric constants : Adjust ε to match experimental solvent polarity. For example, ε = 46.7 for DMF improves dipole moment predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.